5-chloro-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-phenyl-1-benzofuran-2-carboxamide is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 5-chloro-N-phenyl-1-benzofuran-2-carboxamide typically involves a series of organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
5-chloro-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
Scientific Research Applications
5-chloro-N-phenyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Its antibacterial and anti-oxidative properties make it a candidate for studying microbial resistance and oxidative stress.
Medicine: The compound’s anti-tumor activity is being explored for potential cancer therapies.
Industry: It is used in the development of new antimicrobial agents and other pharmaceutical applications
Mechanism of Action
The mechanism of action of 5-chloro-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It has been shown to downregulate extracellular acidification and ameliorate metabolic acidosis . The compound’s effects are mediated through pathways involving the inhibition of key enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
5-chloro-N-phenyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
5-phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.
Benzofuran substituted chalcones: These compounds have shown significant anticancer properties.
Indole derivatives: While structurally different, indole derivatives share similar biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H10ClNO2 |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
5-chloro-N-phenyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-7-13-10(8-11)9-14(19-13)15(18)17-12-4-2-1-3-5-12/h1-9H,(H,17,18) |
InChI Key |
SEZQJWGHSVRWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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